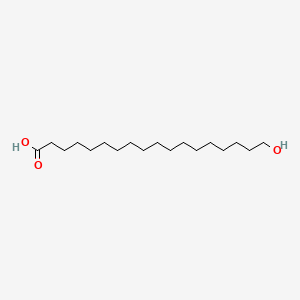18-Hydroxyoctadecanoic acid
CAS No.: 3155-42-8
Cat. No.: VC1811786
Molecular Formula: C18H36O3
Molecular Weight: 300.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3155-42-8 |
|---|---|
| Molecular Formula | C18H36O3 |
| Molecular Weight | 300.5 g/mol |
| IUPAC Name | 18-hydroxyoctadecanoic acid |
| Standard InChI | InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21) |
| Standard InChI Key | VLHZUYUOEGBBJB-UHFFFAOYSA-N |
| SMILES | C(CCCCCCCCC(=O)O)CCCCCCCCO |
| Canonical SMILES | C(CCCCCCCCC(=O)O)CCCCCCCCO |
Introduction
Chemical Structure and Properties
18-Hydroxyoctadecanoic acid, commonly known as 18-hydroxystearic acid, is characterized by a carboxylic acid group at one end of an 18-carbon chain and a hydroxyl group at the terminal carbon (C-18). This omega-hydroxylation distinguishes it from other hydroxy fatty acids.
Molecular Identification
The compound features a linear aliphatic chain with specific functional groups at either end:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₆O₃ |
| Molecular Weight | 300.477 g/mol |
| Exact Mass | 300.266 g/mol |
| CAS Number | 3155-42-8 |
| IUPAC Name | 18-hydroxyoctadecanoic acid |
| SMILES | C(CCCCCCCCC(=O)O)CCCCCCCCO |
The molecular structure contains an 18-carbon chain with a carboxylic acid group (-COOH) at one end and a hydroxyl group (-OH) at the opposite terminal carbon . This structural arrangement classifies it as an omega-hydroxy fatty acid, as the hydroxyl group is located at the terminal carbon position furthest from the carboxyl group.
Physicochemical Properties
18-Hydroxyoctadecanoic acid possesses specific physicochemical characteristics that influence its behavior in biological and chemical systems:
| Property | Value |
|---|---|
| LogP | 5.30490 |
| PSA (Polar Surface Area) | 57.53000 |
| Hazard Code | Xi (Irritant) |
| Physical Appearance | Typically a white to off-white solid |
The relatively high LogP value indicates significant lipophilicity, which influences the compound's solubility and membrane permeation properties . The polar surface area value reflects the molecule's hydrophilic character contributed by its carboxyl and hydroxyl groups.
Nomenclature and Classification
18-Hydroxyoctadecanoic acid is identified through multiple naming systems, reflecting its chemical structure and position within fatty acid taxonomy.
Synonyms and Alternative Names
The compound is known by several names in scientific literature:
-
18-Hydroxystearic acid
-
18-hydroxy-octadecanoic acid
-
Omega-hydroxystearic acid
These alternative designations emphasize different aspects of the molecule's structure, with "stearic" denoting the 18-carbon saturated fatty acid backbone and "omega-hydroxy" indicating the terminal position of the hydroxyl group.
Classification
18-Hydroxyoctadecanoic acid belongs to several important chemical classifications:
-
Long-chain fatty acids (containing 13-21 carbon atoms)
-
Omega-hydroxy fatty acids
-
Oxygenated fatty acids
As a specific type of hydroxylated fatty acid, this compound shares properties with both fatty acids and alcohols, giving it unique chemical behavior and biological roles.
Biochemical Significance
18-Hydroxyoctadecanoic acid plays important roles in various biological contexts and can form the basis for other biologically active compounds.
Metabolic Relationships
The compound participates in metabolic networks involving fatty acid oxidation and hydroxylation. It is notable that 18-hydroxyoctadecanoic acid can form a conjugate base known as 18-hydroxystearate, which is the predominant form at physiological pH (7.3) . This ionic form influences the compound's behavior in biological systems, particularly its interactions with proteins and cellular membranes.
Related Derivatives
Several important derivatives of 18-hydroxyoctadecanoic acid have been identified in biological systems:
-
(9R,10S)-9,10-epoxy-18-hydroxyoctadecanoic acid - A specific epoxy derivative with defined stereochemistry at positions 9 and 10, forming part of the epoxy fatty acid family .
-
18-hydroxystearate - The conjugate base form, created by deprotonation of the carboxylic acid group, which is the major species present at physiological pH .
These related compounds expand the functional diversity of 18-hydroxyoctadecanoic acid in biological systems and may exhibit distinct biological activities.
Analytical Identification
Modern analytical techniques allow for precise identification and quantification of 18-hydroxyoctadecanoic acid in various matrices.
Spectral Properties
The compound can be characterized through various spectroscopic and spectrometric techniques:
-
Mass Spectrometry: The InChIKey (VLHZUYUOEGBBJB-UHFFFAOYSA-N for the conjugate base) provides a unique identifier for database matching .
-
NMR Spectroscopy: Provides structural confirmation through characteristic signals for the terminal hydroxyl group and the carboxylic acid moiety.
Database Identifiers
18-Hydroxyoctadecanoic acid and its conjugate base are cataloged in several important biochemical and chemical databases:
| Database | Identifier |
|---|---|
| PubChem | CID 5282915 (parent compound) |
| ChEBI | CHEBI:86046 (conjugate base) |
| HMDB | HMDB0061650 |
| Wikidata | Q27158861 (conjugate base) |
Biological Functions and Applications
18-Hydroxyoctadecanoic acid has several known and potential biological functions that make it relevant to various research areas.
Biological Membrane Components
As an omega-hydroxylated fatty acid, 18-hydroxyoctadecanoic acid can be incorporated into specific lipid structures in biological membranes. The terminal hydroxyl group provides a point for further modification or cross-linking, potentially contributing to membrane stability or specialized barrier functions.
Research Status and Future Directions
Current Research
Current research on 18-hydroxyoctadecanoic acid explores its metabolic pathways, biological significance, and potential applications. The compound's ability to form derivatives like (9R,10S)-9,10-epoxy-18-hydroxyoctadecanoic acid suggests complex roles in lipid metabolism and signaling pathways .
Future Research Directions
Several promising areas for future investigation include:
-
Exploring the role of 18-hydroxyoctadecanoic acid in cellular signaling pathways
-
Investigating its potential as a biomarker for specific metabolic conditions
-
Developing synthetic pathways for producing derivatives with enhanced biological activity
-
Examining its role in lipid barrier formation in specialized tissues
These research directions may expand our understanding of this compound's significance in biological systems and potentially lead to new applications in medicine and biotechnology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume